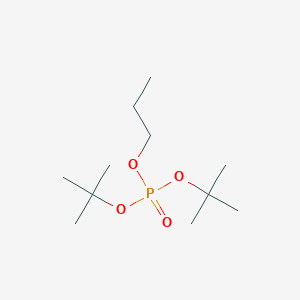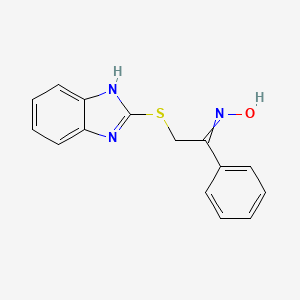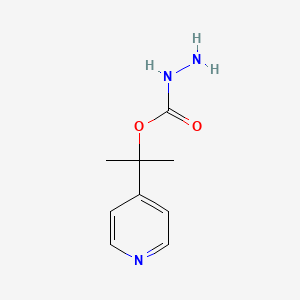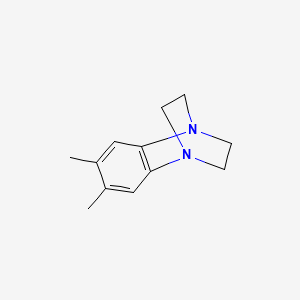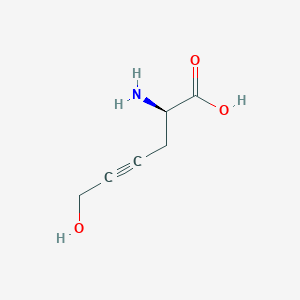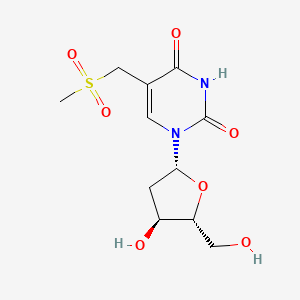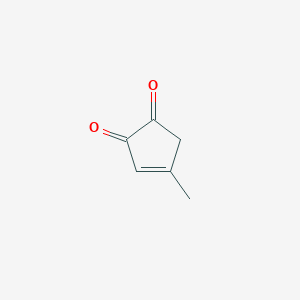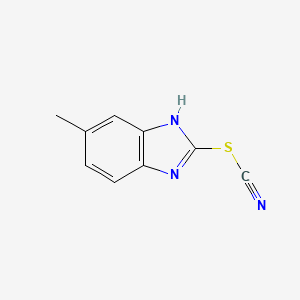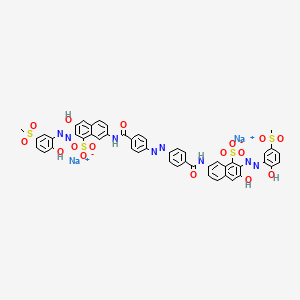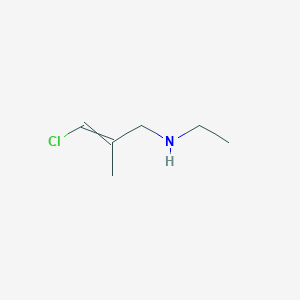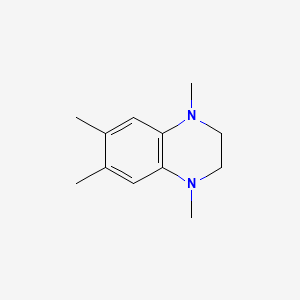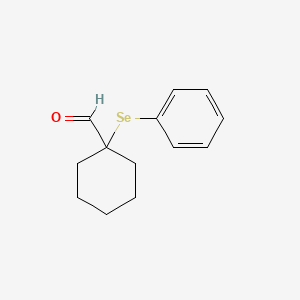
1-(Phenylselanyl)cyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylselanyl)cyclohexane-1-carbaldehyde is an organic compound characterized by the presence of a phenylselanyl group attached to a cyclohexane ring, which is further bonded to a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Phenylselanyl)cyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate selenide, which is then oxidized to the corresponding aldehyde using an oxidizing agent like hydrogen peroxide or sodium periodate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylselanyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed:
Oxidation: 1-(Phenylselanyl)cyclohexane-1-carboxylic acid.
Reduction: 1-(Phenylselanyl)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Phenylselanyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and selenides.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Phenylselanyl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Cyclohexane-1-carbaldehyde: Lacks the phenylselanyl group, resulting in different reactivity and applications.
1-(Phenylthio)cyclohexane-1-carbaldehyde: Contains a phenylthio group instead of a phenylselanyl group, leading to variations in chemical behavior and biological activity.
1-(Phenylselanyl)cyclohexane-1-methanol:
Uniqueness: 1-(Phenylselanyl)cyclohexane-1-carbaldehyde is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new synthetic methodologies and applications in various fields.
Propiedades
Número CAS |
65946-62-5 |
|---|---|
Fórmula molecular |
C13H16OSe |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
1-phenylselanylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H16OSe/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Clave InChI |
PBYVHGQDHSPCMH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C=O)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


